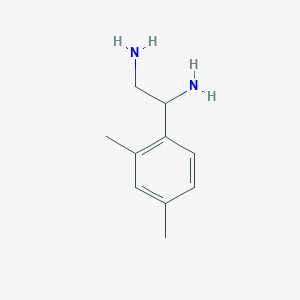

1-(2,4-Dimethylphenyl)ethane-1,2-diamine

Description

1-(2,4-Dimethylphenyl)ethane-1,2-diamine (CAS: 1212948-04-3) is a primary aliphatic diamine featuring a 2,4-dimethylphenyl substituent at the C1 position of an ethane-1,2-diamine backbone. Its molecular formula is C₁₀H₁₆N₂, with a molecular weight of 164.25 g/mol . The compound’s structure combines steric bulk from the aromatic substituent with the chelating capability of the ethane-1,2-diamine moiety.

The 2,4-dimethylphenyl group likely enhances hydrophobicity and steric hindrance compared to simpler diamines, influencing its solubility, coordination chemistry, and biological activity.

Properties

Molecular Formula |

C10H16N2 |

|---|---|

Molecular Weight |

164.25 g/mol |

IUPAC Name |

1-(2,4-dimethylphenyl)ethane-1,2-diamine |

InChI |

InChI=1S/C10H16N2/c1-7-3-4-9(8(2)5-7)10(12)6-11/h3-5,10H,6,11-12H2,1-2H3 |

InChI Key |

SNWQYHLWTPSPAH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C(CN)N)C |

Origin of Product |

United States |

Preparation Methods

Description

The most common and direct synthetic route to 1-(2,4-dimethylphenyl)ethane-1,2-diamine involves reductive amination of appropriate aldehydes or ketones with ammonia or primary amines, followed by reduction to the diamine.

Typical Procedure

- Starting Material: 2,4-dimethylbenzaldehyde or related derivatives.

- Reagents: Ammonia or amine source, reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

- Conditions: Multi-step reaction involving initial imine formation followed by reduction.

- Outcome: Formation of the diamine with control over stereochemistry (e.g., (1R)-enantiomer).

Research Data Summary

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Imine Formation | 2,4-dimethylbenzaldehyde + NH3 | Typically in solvent like methanol or ethanol |

| Reduction | NaBH4 or LiAlH4 | Selective reduction to diamine |

| Purification | Column chromatography or crystallization | To isolate chiral diamine |

| Yield | Moderate to high (varies by method) | Example yield ~85% reported in similar diamine syntheses |

This method is versatile and allows for stereochemical control, particularly when chiral catalysts or chiral auxiliaries are employed.

Nucleophilic Aromatic Substitution and Reduction Route

Description

An alternative synthesis involves nucleophilic aromatic substitution on halogenated aromatic precursors followed by reduction of nitro groups to amines.

Synthesis Highlights

- Starting Material: Halogenated 2,4-dimethylphenyl derivatives or 2,4-dimethylthiophenol.

- Key Steps:

- Nucleophilic aromatic substitution (e.g., displacement of halogen by amine nucleophile).

- Reduction of nitro groups to amines using reducing agents such as iron in acetic acid, thiourea dioxide, or sodium dithionite.

- Reaction Conditions: Mild to moderate temperatures (25°C to 150°C), often in one-pot processes.

- Advantages: Potential for one-pot synthesis improving efficiency and yield.

Process Details and Conditions

| Step | Reagents/Conditions | Temperature Range | Notes |

|---|---|---|---|

| Nucleophilic Aromatic Substitution | 2,4-dimethylthiophenol + halogenated aryl | -30°C to 100°C | Performed in protic/aprotic solvents |

| Nitro Group Reduction | Fe/AcOH or thiourea dioxide/sodium dithionite | 25°C to 150°C (preferably 55-65°C) | Can be combined in one-pot process |

| Isolation | Free amine or acid salt (e.g., HCl salt) | Ambient | Purification by crystallization or chromatography |

This method is exemplified in advanced pharmaceutical intermediate syntheses, such as those related to vortioxetine, where similar diamine intermediates are prepared.

Catalytic Hydrogenation of Precursors

Description

Hydrogenation of precursor compounds containing nitro or other reducible groups to diamines using palladium on carbon (Pd/C) catalysts under hydrogen atmosphere.

Procedure

- Starting Material: Nitro-substituted or related aromatic intermediates.

- Catalyst: Pd/C (typically 10% loading).

- Solvent: Anhydrous tetrahydrofuran (THF) or other appropriate solvents.

- Conditions: Hydrogen atmosphere, room temperature to mild heating, reaction times up to 48 hours.

- Workup: Filtration to remove catalyst, concentration, recrystallization.

Research Findings

- Yields: High yields reported (~85%).

- Purity: Achieved through recrystallization and vacuum drying.

- Application: Used in the preparation of diamine monomers for polymer synthesis, demonstrating the method’s robustness and scalability.

Additional Notes on Synthesis and Purification

- The stereochemistry of the diamine can be controlled by chiral starting materials or chiral catalysts in reductive amination.

- Purification techniques commonly include silica gel column chromatography, preparative HPLC, and crystallization.

- Reaction solvents vary from polar aprotic solvents (DMF, MeCN) to protic solvents depending on the step.

- Multi-step reactions can be combined into one-pot processes to improve efficiency and reduce purification steps.

Summary Table of Preparation Methods for this compound

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Typical Yield (%) |

|---|---|---|---|---|

| Reductive Amination | 2,4-Dimethylbenzaldehyde + NH3 | NaBH4 or LiAlH4, methanol/ethanol | Direct, stereocontrol possible | 70-85 |

| Nucleophilic Aromatic Substitution + Reduction | Halogenated 2,4-dimethylphenyl + amines | Fe/AcOH or thiourea dioxide, 25-150°C | One-pot, scalable | 60-80 |

| Catalytic Hydrogenation | Nitro-substituted aromatic precursors | Pd/C catalyst, H2, THF, room temp to mild heat | High purity, scalable | ~85 |

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dimethylphenyl)ethane-1,2-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: The amino groups can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions to facilitate substitution reactions.

Major Products Formed:

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Biological Activity

Research has demonstrated that 1-(2,4-Dimethylphenyl)ethane-1,2-diamine exhibits notable biological activities. It has been shown to inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key regulator in inflammatory responses and cancer progression. Preclinical studies indicated that DANFIN could suppress NF-κB signaling pathways, which may contribute to its anticancer properties .

Synthesis and Derivatives

The synthesis of this compound typically involves the catalytic asymmetric synthesis of 1,2-diamines from aziridines using various catalysts. These processes yield high enantioselectivities and can be adapted for synthesizing derivatives with enhanced biological activity . For instance, modifications to the amine groups or the phenyl ring can lead to compounds with improved pharmacological profiles.

Material Science

Polymer Chemistry

In material science, this compound can be utilized as a hardener in epoxy resins. Its amine functionalities facilitate cross-linking reactions that enhance the mechanical properties of polymer matrices. Research has shown that incorporating this compound into epoxy formulations can improve thermal stability and resistance to chemical degradation .

Nanocomposites

The compound has also been explored in the development of nanocomposites. By combining this compound with nanomaterials such as graphene or carbon nanotubes, researchers have achieved enhanced electrical conductivity and mechanical strength in composite materials . This application is particularly relevant in the fields of electronics and advanced materials.

Case Studies

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethylphenyl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific enzymes, thereby modulating biochemical pathways. For instance, it is known to inhibit serotonin receptors, which can influence neurotransmitter levels and have potential therapeutic effects .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Substituted Ethane-1,2-diamines

- N1-(4-Fluorophenyl)ethane-1,2-diamine (CAS: MFCD09265298): Substituent: 4-Fluorophenyl. Molecular Formula: C₈H₁₁FN₂; Molecular Weight: 154.19 g/mol . This compound may exhibit enhanced reactivity in nucleophilic reactions due to reduced steric hindrance.

- (1R,2R)-1,2-Bis(4-fluorophenyl)ethane-1,2-diamine (CAS: 105469-16-7): Substituents: Two 4-fluorophenyl groups. Molecular Formula: C₁₄H₁₄F₂N₂; Molecular Weight: 260.27 g/mol .

N1,N1-Dimethyl-1-phenyl-1,2-ethanediamine (CAS: MFCD01631934):

- Substituents: N,N-dimethyl and phenyl groups.

- Molecular Formula: C₁₀H₁₆N₂ ; Molecular Weight: 164.25 g/mol .

- The tertiary amine structure diminishes nucleophilicity and chelation capacity compared to primary amines in 1-(2,4-dimethylphenyl)ethane-1,2-diamine, limiting its utility in metal complexation.

Chain-Length Variants

- Propane-1,3-diamine Derivatives :

- Compounds with propane-1,3-diamine linkers exhibit higher cytotoxicity (e.g., IC₅₀ < 10 μM) compared to ethane-1,2-diamine analogs, likely due to increased membrane permeability. However, they also demonstrate superior antimycobacterial activity (MIC: 1–4 μg/mL) .

- The ethane-1,2-diamine scaffold in the target compound may offer a balance between bioactivity and safety, though empirical data are lacking.

Physicochemical and Functional Properties

Corrosion Inhibition

- DETA (N1-(2-aminoethyl)ethane-1,2-diamine) and TETA (triethylenetetramine): These polyamines with multiple -NH- groups show higher corrosion inhibition efficiencies (e.g., ~90% at 1 mM) in acidic media due to strong adsorption on metal surfaces via lone-pair electrons . this compound’s aromatic substituent may reduce adsorption efficiency but enhance stability in non-polar environments.

Coordination Chemistry

- N,N′-Bis[1-(pyridin-2-yl)ethylidene]ethane-1,2-diamine :

Biological Activity

1-(2,4-Dimethylphenyl)ethane-1,2-diamine (often referred to as 1,2-diamine) is a chemical compound with promising biological activity. This article explores its properties, potential applications, and relevant research findings.

Chemical Structure and Properties

This compound has the following structural characteristics:

- Molecular Formula : C10H16N2

- Molecular Weight : Approximately 182.25 g/mol

- Functional Groups : The presence of two amine groups (-NH2) and an aromatic ring with two methyl substituents influences its reactivity and interaction with biological systems.

The compound is typically encountered as a dihydrochloride salt, which enhances its solubility and stability in various applications .

Antimicrobial Properties

Research suggests that compounds similar to this compound exhibit antimicrobial activity. For instance, studies have indicated that related diamines can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .

Inhibition of Enzymatic Activity

Inhibition studies have focused on the compound's potential to inhibit specific enzymes. For example, compounds within the same class have shown promise in inhibiting InhA (an enzyme critical for Mycobacterium tuberculosis), which could be significant for developing new anti-TB therapies .

Case Studies

- Inhibition of Mycobacterium tuberculosis InhA :

- Corrosion Inhibition :

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Two amine groups; dimethyl substitution | Potential antimicrobial and enzyme inhibition |

| (1R)-1-(2,4-Dimethylphenyl)ethane-1,2-diamine | Same core structure; different stereochemistry | Varying biological activity |

| n,n'-bis-(2,4-dimethyl-phenyl)-ethane-1,2-diamine | Two dimethylphenyl groups | Increased steric bulk may enhance activity |

This table illustrates how structural variations can influence biological properties and potential applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.